molecular formula C12H27P B15177360 Phosphine, dibutyl(1-methylpropyl)- CAS No. 115491-61-7

Phosphine, dibutyl(1-methylpropyl)-

Cat. No.: B15177360
CAS No.: 115491-61-7
M. Wt: 202.32 g/mol
InChI Key: SMUBJBAMJRPBIT-UHFFFAOYSA-N
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Description

This compound is a tertiary phosphine with the formula C₉H₂₁P, where two butyl groups and one 1-methylpropyl (sec-butyl) group are bonded to a central phosphorus atom. Tertiary phosphines are commonly used as ligands in catalysis and organic synthesis.

Properties

CAS No.

115491-61-7

Molecular Formula

C12H27P

Molecular Weight

202.32 g/mol

IUPAC Name

butan-2-yl(dibutyl)phosphane

InChI

InChI=1S/C12H27P/c1-5-8-10-13(11-9-6-2)12(4)7-3/h12H,5-11H2,1-4H3

InChI Key

SMUBJBAMJRPBIT-UHFFFAOYSA-N

Canonical SMILES

CCCCP(CCCC)C(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine, dibutyl(1-methylpropyl)- can be synthesized through several methods:

Industrial Production Methods

Industrial production of phosphines often involves large-scale reactions using halogenophosphines and organometallic reagents. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Phosphine, dibutyl(1-methylpropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenated compounds and organometallic reagents are commonly used in substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Regenerated phosphines.

    Substitution: Various substituted phosphines depending on the reagents used.

Mechanism of Action

Comparison with Similar Compounds

Challenges in Comparative Analysis

The absence of direct data on Phosphine, dibutyl(1-methylpropyl)- in the evidence necessitates reliance on analogous compounds. Below are key gaps:

Structural Analogues:

  • Tertiary Phosphines : Compounds like tributylphosphine (C₁₂H₂₇P) and triisobutylphosphine (C₁₂H₂₇P) share functional similarities but differ in alkyl chain branching.
  • Dibutylphosphine Derivatives : These include dibutylphenylphosphine (C₁₄H₂₃P) and dibutylcyclohexylphosphine (C₁₄H₂₇P), which vary in steric and electronic properties due to substituents.

Missing Data:

  • Physicochemical Properties: No experimental values for logP, boiling/melting points, or solubility were available.
  • Toxicity and Environmental Fate: The evidence focuses on esters and naphthalenes, which follow different degradation pathways compared to organophosphorus compounds .

Recommendations for Further Research

To address these gaps, the following steps are advised:

Database Searches : Consult specialized repositories (e.g., Reaxys, SciFinder) for physicochemical and toxicological data.

Synthetic Studies : Investigate its role as a ligand in transition-metal catalysis compared to tributylphosphine.

Example Comparison Framework

While direct data is lacking, the approach used for dibutyl sebacate (Table 5 in ) can guide future comparisons:

Parameter Phosphine, Dibutyl(1-methylpropyl)- Tributylphosphine Triisobutylphosphine
Molecular Formula C₉H₂₁P C₁₂H₂₇P C₁₂H₂₇P
Steric Bulk Moderate (sec-butyl group) High (linear chains) Very high (branched)
Electron-Donating Moderate Strong Moderate
Catalytic Use Unknown Common Niche

Q & A

Q. Table 1: Substituent Effects on Enantioselectivity

Phosphine Oxide SubstituentEnantiomeric Excess (%)
Diethyl95
Dipropyl97
Dibutyl99

What mechanistic factors drive regioselectivity in hydrophosphinylation reactions involving Phosphine, dibutyl(1-methylpropyl)-?

Answer:
Regioselectivity in hydrophosphinylation is governed by electronic and steric effects. Copper(II) catalysts promote anti-Markovnikov addition by stabilizing the β-phosphorylated intermediate via coordination to the alkyne’s π-system . The dibutyl(1-methylpropyl) group’s steric bulk further disfavors Markovnikov pathways by hindering access to the α-position. Advanced studies should combine kinetic isotope effect (KIE) experiments and in-situ IR spectroscopy to probe transition states and validate proposed mechanisms.

How do conformational dynamics of Phosphine, dibutyl(1-methylpropyl)- affect its coordination chemistry?

Answer:
The branched alkyl chains induce significant conformational flexibility, influencing metal-ligand bond strength and catalytic activity. For example, steric crowding can distort octahedral geometries in transition metal complexes, altering turnover rates in hydrogenation reactions . Researchers should employ dynamic NMR and variable-temperature X-ray diffraction to map rotational barriers around P–C bonds. Computational tools like molecular dynamics (MD) simulations can further predict ligand behavior under reaction conditions.

How should researchers address discrepancies in reported enantioselectivity values for phosphine oxide catalysts?

Answer:
Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature) or impurities in ligand synthesis. For example, trace moisture may deactivate catalysts, reducing ee . To mitigate this:

  • Standardize purification protocols (e.g., rigorous drying of solvents).
  • Use high-precision analytical methods (e.g., chiral HPLC) to verify ee.
  • Cross-validate results with independent kinetic studies or isotopic labeling.

What advanced spectroscopic techniques are recommended for characterizing Phosphine, dibutyl(1-methylpropyl)- derivatives?

Answer:

  • 31^{31}P NMR : Identifies phosphorus environment changes during ligand coordination or oxidation.
  • X-ray Crystallography : Resolves 3D conformation and steric interactions in solid-state structures .
  • IR/Raman Spectroscopy : Detects P–H or P=O vibrational modes to monitor reaction progress.
  • DFT Calculations : Predict electronic properties and simulate spectra for comparison with experimental data.

What safety protocols are critical when handling Phosphine, dibutyl(1-methylpropyl)- in laboratory settings?

Answer:
While specific safety data for this compound are limited, general phosphine safety measures apply:

  • Use inert atmosphere gloveboxes to prevent oxidation or phosphine gas release.
  • Employ gas detectors for airborne phosphine monitoring.
  • Store under nitrogen at –20°C to minimize degradation.
  • Reference safety guidelines from analogous organophosphorus compounds (e.g., dimethyl phosphonate) for spill management .

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